(-)-1,4-Di-O-methyl-L-threitol

Übersicht

Beschreibung

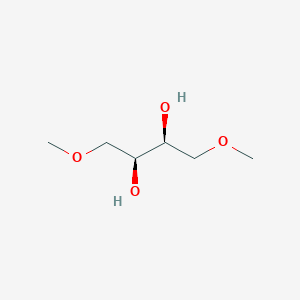

(-)-1,4-Di-O-methyl-L-threitol: is a chiral organic compound that belongs to the class of sugar alcohols It is derived from L-threitol, a naturally occurring sugar alcohol, through the methylation of its hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,4-Di-O-methyl-L-threitol typically involves the methylation of L-threitol. One common method is the use of methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (-)-1,4-Di-O-methyl-L-threitol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions are less common for this compound due to the stability of its methylated hydroxyl groups. under specific conditions, reduction can be achieved using reagents like lithium aluminum hydride (LiAlH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as halides or thiols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of partially or fully reduced derivatives.

Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Chiral Synthesis

- Building Block : (-)-1,4-Di-O-methyl-L-threitol serves as a valuable chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals.

Catalysis

- Asymmetric Catalysis : The compound acts as a ligand in asymmetric catalysis, facilitating the synthesis of chiral products. It has been utilized in various reactions, including Michael additions, where it demonstrated good enantioselectivity .

| Application | Description | Reference |

|---|---|---|

| Chiral Building Block | Used for synthesizing complex organic molecules | |

| Asymmetric Catalysis | Ligand for producing chiral products |

Biological Applications

Enzyme Studies

- Substrate Interactions : Due to its structural similarity to natural sugar alcohols, this compound is employed in enzyme-substrate interaction studies. This application aids in understanding metabolic pathways involving sugar alcohols and their derivatives.

Therapeutic Potential

- Drug Development : Research indicates that this compound may serve as an intermediate in the synthesis of antiviral and anticancer agents. Its ability to modulate biological pathways positions it as a candidate for further exploration in drug development.

| Biological Application | Description | Reference |

|---|---|---|

| Enzyme Studies | Investigates enzyme-substrate interactions | |

| Drug Development | Potential intermediate for antiviral and anticancer drugs |

Industrial Applications

Polymer Production

- Biodegradable Polymers : The compound is utilized in the production of biodegradable polymers and resins. This contributes to sustainable materials development, aligning with environmental goals .

Material Chemistry

- Synthesis of Polyurethanes : Novel linear polyurethanes have been synthesized using acetalized forms of L-threitol. These materials exhibit desirable properties such as high molecular weight and improved thermal stability compared to their unsubstituted analogs .

| Industrial Application | Description | Reference |

|---|---|---|

| Biodegradable Polymers | Used in sustainable material production | |

| Polyurethane Synthesis | Produces polymers with enhanced properties |

Case Study 1: Asymmetric Michael Additions

A study demonstrated the use of this compound-based crown ethers as phase transfer catalysts in asymmetric Michael addition reactions. The results showed good to excellent enantioselectivities (up to 99% ee) for various substrates, highlighting the compound's effectiveness in asymmetric synthesis .

Case Study 2: Enzyme Inhibition

Research has indicated that this compound can act as an enzyme inhibitor, influencing metabolic pathways related to sugar alcohols. Such findings suggest its potential therapeutic effects and warrant further investigation into its mechanisms of action within biological systems.

Wirkmechanismus

The mechanism of action of (-)-1,4-Di-O-methyl-L-threitol primarily involves its interaction with biological molecules through hydrogen bonding and van der Waals forces. Its methylated hydroxyl groups allow it to participate in various biochemical reactions, acting as a substrate or inhibitor in enzymatic processes. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards molecular targets.

Vergleich Mit ähnlichen Verbindungen

L-threitol: The parent compound from which (-)-1,4-Di-O-methyl-L-threitol is derived. It lacks the methyl groups and has different reactivity and applications.

D-threitol: The enantiomer of L-threitol, with similar chemical properties but different biological activities.

1,4-Di-O-methyl-D-threitol: The diastereomer of this compound, differing in the spatial arrangement of its atoms.

Uniqueness:

Chirality: this compound’s unique stereochemistry makes it valuable in chiral synthesis and asymmetric catalysis.

Reactivity: The presence of methyl groups enhances its stability and alters its reactivity compared to its non-methylated counterparts.

Applications: Its specific applications in drug development and polymer production distinguish it from similar compounds.

Biologische Aktivität

(-)-1,4-Di-O-methyl-L-threitol is a chiral compound with significant biological activity, primarily due to its structural properties and functional groups. This article provides an overview of its biological activities, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a well-defined three-dimensional structure characterized by four hydroxyl groups, two of which are methylated at the 1 and 4 positions. This unique configuration allows for selective modifications that can lead to the synthesis of complex chiral molecules. The stereochemistry of this compound is crucial for its interactions with biological systems, influencing its binding affinity and specificity towards various molecular targets.

The biological activity of this compound is attributed to its ability to interact with enzymes and other biological molecules. Key mechanisms include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may be involved in carbohydrate metabolism. Its structural similarity to sugar alcohols suggests it could act as a substrate or inhibitor in enzymatic processes.

- Thiol Modification : It has been shown to modulate cellular signaling pathways through reversible thiol modification, which is essential in redox biology and oxidative stress responses.

- Hydrogen Bonding : The methylated hydroxyl groups facilitate interactions through hydrogen bonding and van der Waals forces, enhancing its reactivity in biochemical reactions.

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities, making it a candidate for applications in drug development and synthesis of biologically active compounds.

Enzyme Studies

The compound has been utilized in studies involving enzyme-substrate interactions due to its structural resemblance to natural sugar alcohols. This property enhances its potential as a tool in enzyme kinetics studies.

Potential Therapeutic Applications

While specific therapeutic uses are still under investigation, the compound's ability to modulate enzyme activity could have implications for:

- Cancer Treatment : Preliminary studies suggest that compounds with similar structures may exhibit anti-tumor activity by inducing apoptosis in cancer cells .

- Antimicrobial Activity : Its structural characteristics may allow it to serve as a precursor for synthesizing antibacterial and antifungal agents .

Case Studies

Several studies highlight the biological significance of this compound:

- Antimicrobial Activity : Research on derivatives of related compounds showed promising antibacterial effects against Staphylococcus aureus and Candida albicans, suggesting that modifications of this compound could yield effective antimicrobial agents .

- Enantioselective Catalysis : The compound has been employed as a catalyst in asymmetric synthesis reactions, demonstrating high enantiomeric excess (ee) values in various chemical transformations .

Table 1: Summary of Biological Activities

Table 2: Comparative Studies on Structural Analogues

Eigenschaften

IUPAC Name |

(2S,3S)-1,4-dimethoxybutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXJVYUZWDGUBO-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(COC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]([C@H](COC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448698 | |

| Record name | (-)-1,4-Di-O-methyl-L-threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50622-10-1 | |

| Record name | (-)-1,4-Di-O-methyl-L-threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.